molecular formula C8H14ClN5O B3024694 Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- CAS No. 2904-53-2

Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-

Cat. No.: B3024694
CAS No.: 2904-53-2
M. Wt: 231.68 g/mol
InChI Key: RRXYTCNXXVSNIX-UHFFFAOYSA-N
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Description

The compound Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-, systematically named 2-((4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl)amino)ethanol, is a triazine derivative synthesized for studying degradation pathways and environmental behavior. Its structure comprises a 1,3,5-triazine core substituted with a chlorine atom at position 4, an isopropylamino group (-NHCH(CH₃)₂) at position 6, and an ethanol-linked amino group (-NHCH₂CH₂OH) at position 2 (Figure 1). This compound is notable for its role in oxidative degradation studies using metalloporphyrin systems, where it serves as a model substrate to investigate isotope effects and reaction mechanisms .

Properties

IUPAC Name

2-[[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN5O/c1-5(2)11-8-13-6(9)12-7(14-8)10-3-4-15/h5,15H,3-4H2,1-2H3,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXYTCNXXVSNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389610
Record name Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2904-53-2
Record name Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with isopropylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Substituted triazine derivatives.

    Oxidation and Reduction Reactions: Corresponding oxides or amines.

    Hydrolysis: Amines and alcohols.

Scientific Research Applications

Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in cell death or growth inhibition.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₈H₁₃ClN₆O
  • Molecular Weight : 260.69 g/mol
  • Synthesis: Produced via nucleophilic substitution of 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)ethanol with isopropylamine under controlled conditions .

Comparison with Structural Analogs

Structural and Functional Group Variations

Triazine derivatives share a common 1,3,5-triazine core but differ in substituents, which critically influence their chemical behavior and applications. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions 2, 4, 6) Molecular Formula Key Applications
Target Compound -NHCH₂CH₂OH (2), Cl (4), -NHCH(CH₃)₂ (6) C₈H₁₃ClN₆O Degradation studies
Atrazine -NHCH₂CH₃ (2), Cl (4), -NHCH(CH₃)₂ (6) C₈H₁₄ClN₅ Herbicide (broadleaf weed control)
Cyanazine -NH-C(CH₃)₂CN (2), Cl (4), -NHCH₂CH₃ (6) C₉H₁₃ClN₆ Herbicide (pre- and post-emergence)
Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate -NHCH₂COOEt (2), Cl (4), -NHCH₂CH₂CH₃ (6) C₁₀H₁₄ClN₅O₂ Intermediate in agrochemical synthesis

Structural Insights :

  • Position 6: The isopropylamino group in the target compound and atrazine introduces steric hindrance, affecting binding to biological targets like photosystem II in plants.

Physicochemical Properties

  • Solubility: The ethanol group in the target compound increases water solubility (estimated >100 mg/L) compared to atrazine (33 mg/L) and cyanazine (171 mg/L) .
  • Stability: The chlorine atom at position 4 in all analogs confers resistance to hydrolysis, but the ethanol substituent in the target compound may accelerate photodegradation.

Research Findings and Implications

  • Isotope Effects : Studies on the target compound using GC-IRMS revealed average carbon isotope effects (εC = -2.1‰) and nitrogen isotope effects (εN = -4.8‰), critical for tracking degradation in environmental samples .

Biological Activity

Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: 2-[[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]ethanol
  • Molecular Formula: C₈H₁₄ClN₅O
  • Molecular Weight: 231.68 g/mol
  • CAS Number: 2904-53-2

The compound belongs to the class of triazine derivatives, characterized by a triazine ring substituted with chloro and amino groups. Its unique structure facilitates various chemical reactions and biological interactions.

Antimicrobial Properties

Research indicates that Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- exhibits antimicrobial activity. Studies have shown that compounds with similar triazine structures can inhibit the growth of bacteria and fungi. The mechanism often involves interference with microbial metabolic pathways or cell wall synthesis.

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted that triazine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- showed promising results in inhibiting cell proliferation in various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
A431 (epidermoid)<10Induction of apoptosis via caspase activation
HT29 (colon cancer)<15Cell cycle arrest at G2/M phase

Neuropharmacological Effects

Ethanol's interaction with the central nervous system has been documented. A study involving ethanol-induced motor activity in rats suggested that brain catalase activity may mediate some effects related to ethanol consumption. This indicates potential neuroprotective effects or modulation of neuroinflammatory responses.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A comparative study on triazine derivatives demonstrated that Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Studies:
    • In vitro experiments revealed that the compound induced apoptosis in cancer cells through mitochondrial pathway activation. The presence of the chloro and isopropyl amino groups was crucial for enhancing its cytotoxicity.
  • Neuropharmacological Insights:
    • Research indicated that pretreatment with catalase inhibitors altered the behavioral response to ethanol in animal models, suggesting that the compound may influence ethanol metabolism and its psychoactive effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the ethanolamine moiety to the 1,3,5-triazine core in this compound?

  • Methodology : Utilize nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 4-position of the triazine ring is displaced by the amino group of ethanolamine under basic conditions. Key parameters include:

  • Solvent selection (e.g., DMF or THF for polar aprotic conditions) .
  • Temperature control (reflux at 80–100°C for 12–24 hours) to ensure complete substitution .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of characteristic signals, such as the ethanolamine -NH- proton (δ 5.0–6.0 ppm) and triazine ring protons (δ 8.0–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

  • Methodology :

  • Use DMSO for stock solutions (10–50 mM) due to its high polarity and compatibility with aqueous buffers .
  • Dilute in phosphate-buffered saline (PBS) or cell culture medium (final DMSO concentration ≤0.1% to avoid cytotoxicity) .

Advanced Research Questions

Q. How do substituents on the triazine ring (e.g., chloro, isopropylamino) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Perform comparative kinetic studies using substrates with varying substituents. Monitor reaction rates via HPLC or LC-MS .
  • Key Findings : Electron-withdrawing groups (e.g., -Cl) at the 4-position enhance electrophilicity, accelerating SNAr reactions. Bulky groups (e.g., isopropylamino) at the 6-position sterically hinder substitution but improve regioselectivity .

Q. What kinetic models describe the interaction of this compound with cytochrome P450 enzymes during metabolic studies?

  • Methodology :

  • Fluorescence quenching assays : Measure binding constants (Kd) and rate constants (kon, koff) using stopped-flow fluorescence .
  • Data Interpretation : Fit data to a two-step binding mechanism (initial bimolecular association followed by conformational isomerization). For example, kon ≈ 10<sup>8</sup> M<sup>−1</sup>s<sup>−1</sup> and koff ≈ 0.5–1.0 s<sup>−1</sup> for calmodulin-like interactions .

Q. How can conflicting data from ELISA and GC-MS analyses of this compound in environmental samples be resolved?

  • Methodology :

  • Cross-Validation : Use ELISA for rapid screening (detection limit ~0.1 ppb) but confirm positives via GC-MS/MS (selected reaction monitoring for higher specificity) .
  • Interference Testing : Pre-treat samples with solid-phase extraction (C18 cartridges) to remove matrix contaminants (e.g., humic acids) that cause ELISA cross-reactivity .

Q. What computational approaches predict the environmental persistence of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the triazine ring and ethanolamine moiety to estimate hydrolysis rates .
  • QSAR Models : Use descriptors like logP and topological polar surface area (TPSA) to predict biodegradation half-lives (e.g., t1/2 >60 days indicates high persistence) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-
Reactant of Route 2
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Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-

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